

"Methyl 3-amino-4-iodobenzoate" molecular weight

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Compound of Interest

Compound Name: Methyl 3-amino-4-iodobenzoate

Cat. No.: B1321641

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Technical Guide: Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **Methyl 3-amino-4-iodobenzoate**, a key intermediate in organic and medicinal chemistry.

Core Compound Data

Methyl 3-amino-4-iodobenzoate is an aromatic organic compound notable for its trifunctional structure, incorporating an amine, an iodine atom, and a methyl ester on a benzene ring. These features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Quantitative Data Summary

The fundamental physicochemical properties of **Methyl 3-amino-4-iodobenzoate** are summarized below for easy reference.

Property	Value	Citations
Molecular Weight	277.06 g/mol	[1][2][3]
Molecular Formula	C ₈ H ₈ INO ₂	[3]
CAS Number	412947-54-7	[1][2][3]
Physical Form	Pale-yellow to Yellow to Brown Solid	[4]
Purity	Typically ≥96-98%	[4][5]
Melting Point	130.0-140.0 °C	[5]
IUPAC Name	methyl 3-amino-4-iodobenzoate	[4]

Synthesis of Methyl 3-amino-4-iodobenzoate: Experimental Protocol

The following is a detailed two-step protocol for the synthesis of **Methyl 3-amino-4-iodobenzoate**, commencing from Methyl 4-iodobenzoate. This procedure involves an initial nitration of the aromatic ring followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate

- **Reaction Setup:** In a suitable reaction vessel, dissolve Methyl 4-iodobenzoate (5.24 g, 20.0 mmol) in a sulfuric acid solution at 0 °C.
- **Nitration:** Slowly add concentrated nitric acid (1.43 mL) dropwise to the cooled solution.
- **Reaction:** Stir the reaction mixture at room temperature for 5 hours, then warm it to 40°C and continue the reaction for an additional hour.[1]
- **Work-up:** Pour the resulting orange solution into 100 g of ice and add 200 mL of ethyl acetate. Shake the mixture for 30 minutes and then filter. Separate the organic and aqueous phases.
- **Extraction:** Extract the aqueous phase again with 200 mL of ethyl acetate.

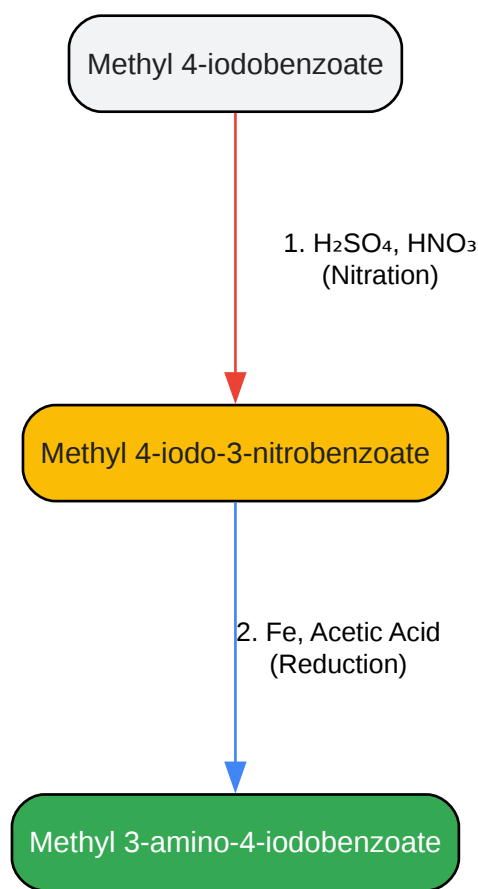
- Purification: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate it under reduced pressure. Purify the resulting residue using silica gel column chromatography to yield Methyl 4-iodo-3-nitrobenzoate as a yellow solid.[1]

Step 2: Synthesis of Methyl 3-amino-4-iodobenzoate

- Reaction Setup: Dissolve Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol) in a mixed solution of anhydrous ethanol (25 mL) and glacial acetic acid (15 mL).
- Reduction: Add iron powder (3.6 g, 65.0 mmol) to the solution and heat the reaction mixture for 1 hour.[1]
- Filtration: After the reaction is complete, filter the mixture through a silica pad and wash the filter cake with ethanol.
- Concentration: Concentrate the filtrate under reduced pressure.
- Work-up and Extraction: Dilute the residue with a potassium carbonate solution and extract it with ethyl acetate.
- Final Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield **Methyl 3-amino-4-iodobenzoate** as a white solid.[1]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **Methyl 3-amino-4-iodobenzoate** from its precursor.



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